molecular formula C21H21N5O3 B15189518 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one CAS No. 126650-81-5

7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one

Cat. No.: B15189518
CAS No.: 126650-81-5
M. Wt: 391.4 g/mol
InChI Key: QRIHAJIABMKGSW-UHFFFAOYSA-N
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Description

7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one: is a complex organic compound that belongs to the class of triazino-phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one typically involves multiple steps:

    Formation of the Triazino-Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the triazino-phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group:

    Attachment of the 2-Hydroxypropyl Group: The final step involves the alkylation of the triazino-phthalazinone core with 2-hydroxypropyl methylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazino-phthalazinone core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazino-phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Dihydro derivatives and amines.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

Medicine

In medicinal chemistry, 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 7-((2-Hydroxyethyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
  • 7-((2-Hydroxypropyl)ethylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
  • 7-((2-Hydroxypropyl)methylamino)-3-(4-chlorophenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one

Uniqueness

The uniqueness of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one lies in its specific substitution pattern and the presence of the 2-hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

126650-81-5

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

7-[2-hydroxypropyl(methyl)amino]-3-(4-methoxyphenyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one

InChI

InChI=1S/C21H21N5O3/c1-13(27)12-25(2)20-17-7-5-4-6-16(17)19-23-22-18(21(28)26(19)24-20)14-8-10-15(29-3)11-9-14/h4-11,13,27H,12H2,1-3H3

InChI Key

QRIHAJIABMKGSW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NN2C(=NN=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41)O

Origin of Product

United States

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